2-Bromomalonaldehyde
Overview
Description
Bromomalonaldehyde, also known as 2-bromopropanedial, is a chemical compound with the formula C3H3BrO2. It is characterized by the presence of both bromine and aldehyde functional groups. This compound is a colorless liquid and is commonly used as a reagent in organic synthesis, providing a versatile platform for introducing bromine and aldehyde moieties into various molecules .
Mechanism of Action
Target of Action
It’s known to be used in the formation of glyoxal-derived adducts from substituted guanines . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, hence it plays a crucial role in cellular functions.
Mode of Action
2-Bromomalonaldehyde interacts with its targets through chemical reactions. It’s used to construct a 1,4-dihydroquinoline bearing a C-3 chiral sulfoxide group . This compound functions as an annelated NADH model in the enantioselective reduction of methyl benzoylformate to methyl mandelate
Biochemical Pathways
Given its use in the formation of glyoxal-derived adducts from substituted guanines , it can be inferred that it may influence the pathways involving DNA and RNA synthesis and function.
Result of Action
Its role in the formation of glyoxal-derived adducts from substituted guanines suggests that it may have significant effects at the molecular level, potentially influencing genetic material .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bromomalonaldehyde involves using 2-bromo-1,3-propanediol as a starting material. The synthesis process includes the use of water as a solvent and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide (TEMPO) as a catalyst under alkaline conditions. Sodium hypochlorite is added dropwise at a low temperature, followed by cooling, crystallization, and filtration to obtain bromomalonaldehyde with a purity of over 99% .
Industrial Production Methods
Industrial production of bromomalonaldehyde typically involves the oxidation of 1,1,3,3-tetramethoxypropane. This process requires heating and the removal of hydrochloric acid during post-treatment. this method has limitations, including low reaction yield and product instability .
Chemical Reactions Analysis
Types of Reactions
Bromomalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert bromomalonaldehyde into other aldehyde or alcohol derivatives.
Substitution: The bromine atom in bromomalonaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with bromomalonaldehyde include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and specific solvents to ensure high yields and product purity .
Major Products Formed
The major products formed from reactions involving bromomalonaldehyde include glyoxal-derived adducts, substituted guanines, and various heterocyclic compounds. These products are often characterized using techniques such as NMR and mass spectroscopy .
Scientific Research Applications
Bromomalonaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and aldehyde groups into molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bromomalonaldehyde include:
Malonaldehyde: Lacks the bromine atom but has similar aldehyde functionality.
Fluoromalonaldehyde: Contains a fluorine atom instead of bromine.
Chloromalonaldehyde: Contains a chlorine atom instead of bromine.
Uniqueness
Bromomalonaldehyde is unique due to its combination of bromine and aldehyde functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to form stable adducts with nucleophiles and its use as an intermediate in pharmaceutical synthesis highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
2-bromopropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMYNZXHKLDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174690 | |
Record name | Bromomalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-75-0 | |
Record name | 2-Bromopropanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomalonaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromomalonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanedial, 2-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bromomalonaldehyde serves as a valuable building block in the synthesis of various heterocyclic compounds. It acts as an electrophilic reagent, readily reacting with nucleophilic nitrogen or sulfur atoms to form rings. For instance, it is a key precursor in the synthesis of imidazolecarboxaldehydes, a class of compounds with significant pharmaceutical relevance. [, , , ]
A: Unlike other enol ethers of Bromomalonaldehyde, the cyclohexyl derivative exhibits notable stability. It can be isolated as a solid with a melting point of 66.5 °C and demonstrates long-term storage stability. This characteristic makes it exceptionally suitable for large-scale synthesis campaigns, particularly in the pharmaceutical industry where long-term storage of intermediates is often necessary. []
A: Researchers utilize Bromomalonaldehyde in synthesizing nonclassical antifolates, specifically 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. These compounds demonstrate inhibitory activity against dihydrofolate reductase (DHFR) enzymes found in Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens commonly affecting individuals with compromised immune systems, such as those with AIDS. []
ANone: While the provided research excerpts don't explicitly state the molecular formula and weight, based on its name and common chemical knowledge, Bromomalonaldehyde likely has the molecular formula C3H3BrO2 and a molecular weight of 150.95 g/mol. Unfortunately, the excerpts lack specific spectroscopic data like NMR or IR, making it impossible to provide detailed characterization from these sources. [1-28]
A: Researchers have utilized Bromomalonaldehyde to synthesize liquid crystal compounds, particularly 2-(4-n-Alkoxylphenyl)-5-bromopyrimidines. The synthesis involves a cyclization reaction between Bromomalonaldehyde and 4-pentyloxybenzamidine hydrochloride in the presence of sodium methoxide. This method leads to the formation of liquid crystals, which have applications in display technologies. []
A: Yes, Bromomalonaldehyde plays a role in the synthesis of copper-based MOFs. Reacting 2-mercaptobenzothiazole, 2-bromomalonaldehyde, 1,4-dicarboxylic acid, and copper nitrate results in a Cu-MOF. This MOF, when combined with nanoparticles like Ag2O or reduced graphene oxide, forms composites exhibiting altered optical properties, potentially valuable for catalytic applications, including visible light photocatalysis. []
A: Indeed, Bromomalonaldehyde acts as a ligand in coordination complexes. Studies have demonstrated its ability to form complexes with yttrium, lanthanides (like europium and terbium), and transition metals. These complexes, particularly those with europium and terbium, exhibit luminescent properties, making them potentially useful in materials for optical applications. [, ]
A: While one research title mentions the "Structural alteration of nucleic acid bases by bromomaldehyde," [] the abstract lacks details. Further investigation into related publications or follow-up research is needed to provide a conclusive answer on this specific interaction and its potential implications.
ANone: Researchers utilize a range of analytical techniques to characterize Bromomaldehyde and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation. [, ]
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. [, ]
- UV-Vis Spectroscopy: Employed to study the optical properties and electronic transitions within the molecule. [, ]
- Fluorescence Spectroscopy: Used to investigate the fluorescence properties of Bromomalonaldehyde derivatives. [, ]
- X-ray Diffraction: Applied to determine the crystal structures of Bromomalonaldehyde derivatives and its complexes. []
- Thermogravimetric Analysis (TGA): Used to study the thermal stability of compounds. []
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